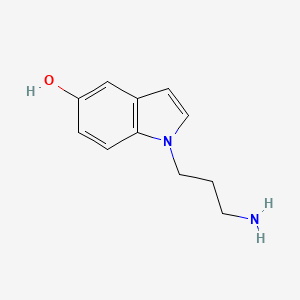

1-(3-Aminopropyl)-1H-indol-5-ol

Description

Overview of the Indole (B1671886) Scaffold in Contemporary Medicinal and Organic Chemistry

The indole nucleus, an aromatic heterocyclic compound, is a cornerstone in the fields of medicinal and organic chemistry. benthamscience.comnih.govbiosynth.com Its versatile structure allows for a wide range of chemical modifications, making it a prime candidate for the development of new therapeutic agents. benthamscience.comopenmedicinalchemistryjournal.com The inherent reactivity of the indole ring system facilitates the synthesis of a diverse array of derivatives with varied pharmacological properties. nih.gov Numerous indole-based compounds have found clinical applications, including uses as anticancer, anti-inflammatory, and antimicrobial agents. openmedicinalchemistryjournal.comnih.gov The ability of the indole scaffold to mimic protein structures contributes to its broad spectrum of biological activities. nih.gov

Contextualization of the 5-Hydroxyindole (B134679) Moiety and its Biological Relevance

The 5-hydroxyindole moiety is a critical structural feature in a number of biologically significant molecules. ontosight.ai It is a key component of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which plays a vital role in regulating mood, sleep, appetite, and other physiological processes. ontosight.aipharmaguideline.com The metabolism of serotonin leads to the formation of 5-hydroxyindoleacetic acid (5-HIAA), the primary urinary metabolite used to assess serotonin levels in the body. wikipedia.org The study of 5-hydroxyindole derivatives is crucial for understanding neurological and psychiatric conditions where serotonin pathways are implicated. ontosight.ai

Positioning of 1-(3-Aminopropyl)-1H-indol-5-ol within the Landscape of Biologically Active Indole Analogues

This compound belongs to the broader class of aminopropyl-substituted indoles, which have been investigated for their potential biological activities. While specific research on this compound is limited, related compounds with substitutions at the indole nitrogen and modifications of the side chain have shown activity as monoamine reuptake inhibitors. For instance, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series has been explored for its potential to inhibit norepinephrine (B1679862) and serotonin transporters. ebi.ac.uk Another related compound, 3-(2-aminopropyl)-1H-indol-5-ol, is a known derivative with documented properties. uni.lu The structural similarity of this compound to these and other biologically active indoles, such as α-methyltryptamine (AMT), suggests its potential for interaction with biological targets. wikipedia.org

Research Gaps and Emerging Opportunities in the Study of Aminopropyl-Substituted Indolols

Despite the extensive research into indole derivatives, there remain significant gaps in the understanding of aminopropyl-substituted indolols like this compound. A primary challenge is the synthesis and characterization of these compounds. The development of novel and efficient synthetic routes is crucial for making these molecules more accessible for biological screening. nih.gov

Furthermore, there is a need for comprehensive studies to elucidate the structure-activity relationships (SAR) within this class of compounds. Systematic modifications of the aminopropyl chain, the position of the hydroxyl group on the indole ring, and substitutions at other positions could lead to the discovery of potent and selective biological agents. ebi.ac.uk The exploration of their potential as anticancer, anti-inflammatory, or neuroprotective agents represents a significant opportunity for future research. srce.hrbeilstein-journals.org

Below is a table summarizing the key properties of related indole compounds, which can serve as a reference for future investigations into this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 1H-Indol-5-ol | 1953-54-4 | C₈H₇NO | 133.15 | Also known as 5-Hydroxyindole. nist.gov |

| 3-(2-Aminoethyl)-1H-indol-5-ol (Serotonin) | 50-67-9 | C₁₀H₁₂N₂O | 176.22 | A key neurotransmitter. scbt.com |

| 5-Hydroxyindoleacetic acid (5-HIAA) | 54-16-0 | C₁₀H₉NO₃ | 191.18 | The main metabolite of serotonin. wikipedia.org |

| α-Methyltryptamine (AMT) | 299-26-3 | C₁₁H₁₄N₂ | 174.25 | A psychedelic and stimulant drug. wikipedia.org |

| 1-(3-(2-Aminoethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide | 88919-22-6 | C₁₂H₁₇N₃O₂S | 267.35 | A related indole derivative. sigmaaldrich.com |

| 3-(2-aminopropyl)-1h-indol-5-ol | Not Available | C₁₁H₁₄N₂O | Not Available | A structural isomer of interest. uni.lu |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(3-aminopropyl)indol-5-ol |

InChI |

InChI=1S/C11H14N2O/c12-5-1-6-13-7-4-9-8-10(14)2-3-11(9)13/h2-4,7-8,14H,1,5-6,12H2 |

InChI Key |

XRFARKLSDXKSDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2CCCN)C=C1O |

Origin of Product |

United States |

Derivatization and Structural Modification of 1 3 Aminopropyl 1h Indol 5 Ol

Chemical Modifications at the Indole (B1671886) N1 Position

The nitrogen atom of the indole ring (N1) is a common site for chemical modification, influencing the electronic properties and steric profile of the entire molecule. mdpi.com Substitution at this position can prevent the formation of indolyl radicals, which may be a desirable attribute depending on the therapeutic target. mdpi.com The nucleophilicity of the N1 atom, particularly after deprotonation, makes it susceptible to attack by various electrophiles. nih.gov

A range of substituents can be introduced at the N1 position. For instance, N-alkylation and N-arylation are common modifications. mdpi.com While direct alkylation can sometimes be challenging and lead to mixtures of products, modern synthetic methods, including phosphine-mediated reactions, have enabled more controlled N-alkenylative modifications. nih.gov Another approach involves acylation, where acyl groups are introduced to the N1 position. For example, in a related indole-containing compound, sumatriptan, acyloxymethylation has been shown to occur preferentially at the indole nitrogen. ulisboa.pt

| Modification Type | Reagents and Conditions | Resulting Moiety | Reference |

| N-Alkylation | Alkyl halides, base (e.g., NaH) in DMF | N-Alkylindole | nih.gov |

| N-Alkenylation | Propiolates, phosphine (B1218219) catalyst | N-Alkenylindole | nih.gov |

| N-Acylation | Acid chlorides or anhydrides, base | N-Acylindole | mdpi.com |

| N-Acyloxymethylation | Chloromethyl esters | N-Acyloxymethylindole | ulisboa.pt |

This table presents representative examples of chemical modifications applicable to the indole N1 position, based on established indole chemistry.

Functionalization and Derivatization of the Aminopropyl Side Chain

Amide bond formation is a cornerstone of medicinal chemistry, and the primary amine of 1-(3-aminopropyl)-1H-indol-5-ol is readily acylated using activated carboxylic acids, acid chlorides, or acid anhydrides. Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides. The synthesis of ureas and carbamates can be achieved through reactions with isocyanates and chloroformates, respectively. Reductive amination with aldehydes or ketones provides a route to secondary or tertiary amines, further expanding the chemical diversity of the scaffold.

| Derivative Type | General Reaction | Key Reagents | Reference |

| Amides | Acylation | Carboxylic acids, coupling agents (e.g., DCC, HATU) or acid chlorides | nih.gov |

| Sulfonamides | Sulfonylation | Sulfonyl chlorides, base | ulisboa.pt |

| Ureas | Reaction with isocyanates | Isocyanates | nih.gov |

| Carbamates | Reaction with chloroformates | Chloroformates, base | nih.gov |

| Secondary/Tertiary Amines | Reductive amination | Aldehydes or ketones, reducing agent (e.g., NaBH(OAc)₃) | nih.gov |

This table illustrates common derivatization strategies for the aminopropyl side chain, drawing from general principles of amine chemistry.

Strategic Modifications at the 5-Hydroxyl Group of the Indole Nucleus

The 5-hydroxyl group of the indole ring is a phenolic hydroxyl, which imparts distinct chemical reactivity. This group can serve as a hydrogen bond donor and acceptor, and its modification can have a profound impact on the molecule's interaction with biological targets. The most common modifications at this position involve etherification and esterification.

Ether formation, typically through a Williamson ether synthesis, involves deprotonation of the hydroxyl group with a suitable base followed by reaction with an alkyl halide. This modification can introduce a variety of alkyl or aryl groups, thereby modulating the lipophilicity and steric bulk of the molecule. Esterification, on the other hand, is readily accomplished by reacting the hydroxyl group with an acid chloride or anhydride (B1165640) in the presence of a base. The resulting esters can act as prodrugs, which may be cleaved in vivo to release the parent hydroxyl-containing compound. Protecting group strategies are often employed to selectively modify the 5-hydroxyl group in the presence of other reactive functionalities. researchgate.net

| Modification | Reaction Type | Typical Reagents | Resulting Functional Group | Reference |

| Etherification | Williamson Ether Synthesis | Alkyl halide, base (e.g., K₂CO₃, NaH) | Alkoxy or Aryloxy | researchgate.net |

| Esterification | Acylation | Acid chloride or anhydride, base (e.g., pyridine, Et₃N) | Ester | researchgate.net |

This table summarizes key modifications for the 5-hydroxyl group of the indole nucleus based on established phenolic chemistry.

Synthesis of Molecular Hybrids Incorporating the this compound Scaffold

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. The this compound scaffold is an excellent platform for creating such hybrids due to its multiple points for chemical modification.

For instance, the aminopropyl side chain can be used as a linker to attach other heterocyclic systems or bioactive moieties. researchgate.net This can be achieved through amide bond formation, reductive amination, or other conjugation chemistries. Similarly, the 5-hydroxyl group can be used as an anchor point to connect other molecules via an ether or ester linkage. The indole N1 position can also be functionalized with groups that are part of another pharmacophore. The goal of creating such hybrids is often to target multiple biological pathways or to improve the pharmacokinetic profile of the parent molecules. rsc.org

Chemoenzymatic Approaches for the Derivatization of this compound

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of traditional organic chemistry. While specific chemoenzymatic derivatizations of this compound are not extensively documented, the principles can be applied based on the functional groups present in the molecule.

For example, lipases could be employed for the regioselective acylation or deacylation of the 5-hydroxyl group or the primary amine of the side chain. Transaminases could potentially be used to modify the aminopropyl side chain. The use of enzymes can offer advantages in terms of stereoselectivity and regioselectivity, often obviating the need for complex protection and deprotection steps that are common in traditional organic synthesis. glenresearch.com This approach is particularly valuable for the synthesis of chiral derivatives and for carrying out transformations on complex molecules under mild, environmentally friendly conditions.

Computational and Theoretical Investigations of 1 3 Aminopropyl 1h Indol 5 Ol

Quantum Chemical Calculations and Electronic Structure Elucidation

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

No published Density Functional Theory (DFT) studies specifically detailing the optimized molecular geometry, bond lengths, bond angles, or stability of 1-(3-Aminopropyl)-1H-indol-5-ol were found. While DFT studies have been performed on other substituted indoles, the unique electronic and steric contributions of the 3-aminopropyl group at the N1 position and the hydroxyl group at the C5 position would require a dedicated computational analysis to determine its specific geometric and stability parameters.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

A frontier molecular orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. Such an analysis would be crucial for predicting the compound's reactivity, kinetic stability, and electronic properties, but the necessary calculations have not been published.

Molecular Docking and Ligand-Target Interaction Simulations

Prediction of Binding Modes with Putative Biological Targets

There are no available molecular docking studies that predict the binding modes of this compound with any putative biological targets. While research exists on the docking of other indole-containing ligands into various protein active sites, these findings cannot be extrapolated to this specific compound without dedicated simulation studies.

Allosteric Modulation Modeling for Analogs

No modeling studies on the potential allosteric modulation effects of analogs of this compound were identified. This area of research remains unexplored for this particular chemical entity.

Theoretical Studies on Tautomerism and Isomerism of this compound

The structure of this compound features a hydroxyl group on the indole (B1671886) ring, which makes it susceptible to tautomerism. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom and a switch of a single and adjacent double bond. For this compound, the primary tautomeric equilibrium to consider is the keto-enol tautomerism.

The indol-5-ol form is the 'enol' tautomer, characterized by the aromatic hydroxyl group. The corresponding 'keto' tautomer would be 1-(3-aminopropyl)-1,4-dihydro-5H-indol-5-one. Theoretical studies, typically employing quantum chemical methods like Density Functional Theory (DFT), are instrumental in evaluating the relative stabilities of these tautomers. dergipark.org.tr Such calculations can predict the optimized geometries, electronic energies, and thermodynamic properties of each tautomer in the gas phase and in different solvents. researchgate.netfrontiersin.org

The relative stability of the keto and enol forms is highly dependent on the environment. mdpi.com In many organic solvents, the enol form is often more stable, while in the presence of water, the equilibrium might shift to favor the keto form due to specific interactions with solvent molecules. frontiersin.org For phenolic compounds, the aromaticity of the ring system provides a significant stabilizing force for the enol tautomer. Computational studies on similar heterocyclic systems have shown that the energy difference between tautomers can be influenced by intramolecular hydrogen bonding and the electronic nature of substituents. mdpi.com

Geometry Optimization: Calculating the lowest energy conformation for each tautomer.

Energy Calculation: Determining the single-point energies to compare their relative stabilities.

Solvent Effects: Using continuum solvent models (like the Polarizable Continuum Model, PCM) to simulate the influence of different solvents on the tautomeric equilibrium.

Vibrational Frequency Analysis: To confirm that the optimized structures are true energy minima and to obtain zero-point vibrational energies for more accurate energy comparisons.

The results of such a hypothetical study are often presented in a table comparing the relative energies of the tautomers.

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated by DFT

| Tautomer | Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| Tautomer 1 | Enol (indol-5-ol) | 0.00 (Reference) | 0.00 (Reference) |

| Tautomer 2 | Keto (indol-5-one) | +8.5 | +5.2 |

Note: This table is illustrative and not based on published experimental data for this specific compound.

In Silico Screening and Virtual Library Design Based on the this compound Scaffold

The this compound structure represents a valuable scaffold for the design of new potential therapeutic agents. In silico screening and the design of virtual libraries are key strategies in modern drug discovery to explore the chemical space around a lead compound. creative-biolabs.com

The process begins with the identification of a biological target, such as a protein receptor or enzyme, implicated in a disease. A virtual library of derivatives is then generated by computationally modifying the parent scaffold. For this compound, modifications could include:

Alkylation or acylation of the aminopropyl side chain.

Substitution at various positions on the indole ring.

Modification of the aminopropyl linker length.

These virtual libraries can contain thousands to millions of compounds, which are then computationally screened for their potential to bind to the target protein. chemdiv.comrug.nl Molecular docking is a primary technique used for this purpose. nih.govnih.gov It predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity, often expressed as a docking score. frontiersin.orgnih.gov

A typical workflow for in silico screening of a virtual library based on the this compound scaffold would involve:

Target Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it for docking.

Library Enumeration: Generating a diverse set of derivatives from the lead scaffold.

Molecular Docking: Docking each compound in the virtual library into the active site of the target protein.

Scoring and Ranking: Ranking the compounds based on their docking scores and analyzing their binding modes.

Filtering: Applying filters for drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to select the most promising candidates for synthesis and experimental testing. researchgate.net

The results of a virtual screening campaign can be summarized in a table that highlights the top-ranking compounds and their predicted binding affinities.

Table 2: Representative Data from a Hypothetical Virtual Screening of this compound Derivatives

| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| LibraryCmpd-001 | N-acetyl on aminopropyl | -7.8 | TYR82, PHE258 |

| LibraryCmpd-002 | 7-Chloro substitution | -8.2 | LEU198, VAL201 |

| LibraryCmpd-003 | 2-Methyl substitution | -7.5 | TRP312, ILE315 |

| LibraryCmpd-004 | N-benzoyl on aminopropyl | -9.1 | TYR82, PHE258, ARG120 |

Note: This table is for illustrative purposes. The binding affinities and interacting residues are hypothetical and would depend on the specific protein target.

This in silico approach accelerates the discovery of lead compounds by prioritizing the synthesis of molecules with a higher probability of being active, thereby saving significant time and resources in the drug development pipeline. creative-biolabs.com

Pharmacological and Biochemical Research on 1 3 Aminopropyl 1h Indol 5 Ol and Its Analogues in Vitro Mechanistic Studies

Investigation of Receptor Binding and Activation Profiles

The ability of 1-(3-Aminopropyl)-1H-indol-5-ol and its analogues to bind to and modulate the activity of key receptors in the central and peripheral nervous systems is a primary area of investigation.

Serotonin (B10506) Receptor Agonist and Antagonist Profiling (e.g., 5-HT3 receptor modulation)

The structural similarity of this compound to serotonin suggests a potential interaction with serotonin receptors. iarc.fr The 5-HT3 receptor, a ligand-gated ion channel, is a notable target. nih.govwikipedia.org These receptors are pentameric structures composed of five subunits that form a central ion-conducting pore permeable to cations like Na+, K+, and Ca2+. wikipedia.orgguidetopharmacology.org Activation of 5-HT3 receptors leads to rapid neuronal depolarization and excitation. wikipedia.org

Research on analogues, such as certain indole (B1671886) derivatives, has revealed modulatory effects on 5-HT3 receptors. For instance, 5-chloroindole (B142107) has been identified as a potent positive allosteric modulator (PAM) of the 5-HT3 receptor. nih.gov PAMs can enhance the response of the receptor to its natural agonist, in this case, serotonin. nih.gov Studies on other substituted 3-(4-fluorophenyl)-1H-indoles have demonstrated high affinity and selectivity for the 5-HT2 receptor subtype. nih.gov The binding affinities of various marine-derived indole alkaloids have also been evaluated, showing interactions with several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net The specific agonist or antagonist activity of this compound at the 5-HT3 receptor and other serotonin receptor subtypes requires further detailed investigation.

Table 1: Serotonin Receptor Subtype Interactions of Indole Analogues

| Compound/Class | Receptor Subtype(s) | Observed Effect |

|---|---|---|

| 5-Chloroindole | 5-HT3 | Positive Allosteric Modulator nih.gov |

| Substituted 3-(4-fluorophenyl)-1H-indoles | 5-HT2 | High affinity and selectivity nih.gov |

Cannabinoid Receptor (CB1) Allosteric Modulation Studies

Beyond the serotonergic system, research has explored the interaction of indole-based compounds with the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that can be influenced by allosteric modulators, which bind to a site distinct from the primary (orthosteric) agonist binding site. nih.govosti.gov

Studies on novel indole derivatives, such as Org27569, Org27759, and Org29647, have shown that these compounds can act as allosteric modulators of the CB1 receptor. nih.govnih.gov In binding assays, these compounds demonstrated a positive cooperative allosteric effect by increasing the binding of a CB1 receptor agonist. nih.gov Conversely, they exhibited a limited negative binding cooperativity with a CB1 receptor inverse agonist. nih.gov Functionally, however, these compounds acted as insurmountable antagonists, reducing the maximum effect of CB1 receptor agonists. nih.gov Crystal structure analysis of the CB1 receptor in complex with the negative allosteric modulator (NAM) ORG27569 and an agonist revealed that the NAM binds to an extrahelical site within the inner leaflet of the cell membrane. osti.gov This binding event stabilizes an intermediate state of the receptor. osti.gov

Table 2: Allosteric Modulation of the CB1 Receptor by Indole Analogues

| Compound | Type of Modulation | Effect on Agonist Binding | Functional Effect |

|---|---|---|---|

| Org27569 | Negative Allosteric Modulator (NAM) osti.govnih.gov | Positive cooperativity (enhances agonist binding) nih.gov | Insurmountable antagonist (reduces agonist efficacy) nih.gov |

| Org27759 | Allosteric Modulator | Positive cooperativity (enhances agonist binding) nih.gov | Insurmountable antagonist (reduces agonist efficacy) nih.gov |

Enzymatic Activity Modulation and Kinetic Studies

The influence of this compound and its analogues on various enzymes provides further insight into their biochemical profile.

Inhibition of Lipoxygenases (e.g., 5-LOX) and Soluble Epoxide Hydrolase (sEH)

Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade, and their inhibition is a target for anti-inflammatory therapies. cabidigitallibrary.orgnih.gov Studies on various plant extracts containing polyphenolic compounds have demonstrated significant lipoxygenase inhibitory activity. cabidigitallibrary.orgmdpi.com For instance, certain extracts have shown moderate to high inhibition of 5-lipoxygenase (5-LOX). cabidigitallibrary.orgmdpi.com Research on indole derivatives has also led to the discovery of potent inhibitors of the 5-lipoxygenase-activating protein (FLAP). nih.gov

Soluble epoxide hydrolase (sEH) is another enzyme involved in inflammation, and its inhibition is being explored as a therapeutic strategy. nih.govnih.gov While direct studies on this compound are limited, the broader class of indole-containing compounds has shown activity against enzymes in these pathways.

Interaction with Enzymes in Biogenic Amine Metabolic Pathways

Biogenic amines, including serotonin, are synthesized and degraded through a series of enzymatic steps. nih.govnih.gov Key enzymes in these pathways include aromatic amino acid decarboxylase and monoamine oxidases. nih.gov Research has shown that biogenic amine signaling can regulate the expression of other enzymes, such as cytochrome P450 monooxygenases, which are involved in the production of eicosanoids. nih.gov The potential for this compound to interact with and possibly modulate the activity of enzymes in these metabolic pathways is an area for further investigation, given its structural similarity to endogenous biogenic amines.

Neurotransmitter System Interactions (In Vitro)

In vitro studies of neurotransmitter systems can reveal how a compound affects neuronal communication. Activation of 5-HT3 receptors, for example, can modulate the release of a variety of other neurotransmitters, including dopamine, GABA, and acetylcholine. nih.gov Postsynaptic 5-HT1A receptors, which are abundant in the hippocampus, are known to reduce neuronal excitability. mdpi.com The interaction of this compound with these and other neurotransmitter systems at a cellular level is a critical aspect of its pharmacological characterization.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-chloroindole |

| 5-HT3 antagonist 5 |

| Org27569 |

| Org27759 |

| Org29647 |

| Serotonin (5-Hydroxytryptamine) |

| 3-(4-fluorophenyl)-1H-indoles |

| Marine Indole Alkaloids |

| Linoleyl hydroxamic acid |

| α-Methyltryptamine |

Antimicrobial and Antifungal Activity Mechanisms (In Vitro)

Indole derivatives have shown promise as antimicrobial and antifungal agents in various in vitro studies.

Research on 1-(1H-indol-3-yl) derivatives demonstrated fungicidal activity against several strains of Candida species, including clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis, as well as against Aspergillus niger. nih.gov The effective concentrations for this fungicidal action ranged from 0.250 to 1 mg/mL. nih.gov The mechanism of action for some of these compounds is linked to the inhibition of tyrosinase, with one derivative showing up to 28% inhibition of the microbial enzyme. nih.gov

Another related compound, indole-3-carbinol, exhibits broad-spectrum antimicrobial activity. nih.gov Its mode of action is believed to involve the disruption of the microbial cell membrane's structure. nih.gov Furthermore, tris(1H-indol-3-yl)methylium salts have demonstrated high in vitro activity against both antibiotic-sensitive and resistant bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL. nih.gov The proposed mechanism for these salts involves the formation of pores in the cytoplasmic membrane of microbial cells, which facilitates the entry of the compound into the pathogen. nih.gov

Table 2: In Vitro Antimicrobial and Antifungal Activity of Indole Analogues

| Compound/Analogue | Organism(s) | Activity/Mechanism | Reference |

|---|---|---|---|

| 1-(1H-indol-3-yl) derivatives | Candida spp., Aspergillus niger | Fungicidal; Tyrosinase inhibition | nih.gov |

| Indole-3-carbinol | Various pathogenic microorganisms | Broad-spectrum antimicrobial; Cell membrane disruption | nih.gov |

| Tris(1H-indol-3-yl)methylium salts | Gram-positive and Gram-negative bacteria | High activity (MIC 0.13–1.0 µg/mL); Pore formation in cytoplasmic membrane | nih.gov |

In Vitro Anti-Inflammatory and Immunomodulatory Effects

In vitro studies suggest that indole-containing compounds can exert anti-inflammatory and immunomodulatory effects. For instance, an amino acid blend containing tryptophan, an indole derivative, was shown to significantly reduce lipopolysaccharide (LPS)-induced expression of the pro-inflammatory cytokine IL-8 in intestinal porcine epithelial cells. nih.gov This indicates a direct anti-inflammatory effect at the cellular level. nih.gov

Furthermore, 5-aminosalicylic acid, a compound with structural similarities, has been investigated for its anti-carcinogenic mechanisms in a colon cancer cell line. nih.gov It was found to decrease the activity of NF-kappaB, a key transcription factor in inflammatory responses, and subsequently reduce the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tissue remodeling during inflammation. nih.gov

These findings suggest that indole-based structures may modulate inflammatory pathways, although the precise mechanisms for this compound itself require further specific investigation.

Modulation of Cellular Pathways and Biomolecular Interactions

G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are implicated in various cellular processes and are considered potential therapeutic targets. frontiersin.orgnih.gov Certain ligands have been designed to interact with and stabilize these structures. frontiersin.orgnih.gov

While direct studies on this compound are limited, research on related structures provides insight into potential DNA interactions. For example, a novel polyamide containing a 1-(3-aminopropyl)-imidazole moiety was designed to bind to the minor groove of DNA with high affinity and sequence selectivity. nih.gov This suggests that the aminopropyl side chain can play a crucial role in DNA binding.

Another related compound, indole-3-propionic acid, has been shown to interact with calf thymus DNA, forming a stable complex primarily through hydrogen bonds and hydrophobic interactions. mdpi.com Furthermore, some G4 ligands have been found to also interact with i-motif DNA structures, highlighting the potential for multi-target interactions within the genome. frontiersin.orgnih.gov These studies collectively suggest that indole derivatives, including those with an aminopropyl group, have the potential to interact with various forms of DNA and RNA, although the specific binding modes and functional consequences for this compound remain to be elucidated. nih.gov

Several indole derivatives have demonstrated the ability to inhibit the proliferation of cancer cells in vitro. Indole-3-carbinol has been shown to significantly reduce cell proliferation in a colon cancer cell line. nih.gov Similarly, 5-aminosalicylic acid was found to suppress the growth of HT-29 human colon cancer cells. nih.gov The anti-proliferative effect of 5-aminosalicylic acid is linked to its ability to inhibit the invasiveness of these cells, partly through the downregulation of matrix metalloproteinases. nih.gov

These findings indicate that the indole scaffold is a promising starting point for the development of compounds with anti-cancer properties. The mechanisms likely involve the modulation of key signaling pathways that control cell growth and invasion.

Investigation of this compound as a Substrate or Reagent in Enzymatic Assays

Derivatives of 1-(1H-indol-3-yl) have been utilized as reagents in enzymatic assays to investigate their potential as enzyme inhibitors. nih.gov Specifically, these compounds were evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis and microbial pathogenesis. nih.gov In these assays, the indole derivatives were incubated with partially purified tyrosinase from microorganisms, and the change in enzyme activity was measured. nih.gov The results showed that some of these compounds could indeed inhibit tyrosinase activity, demonstrating their utility as investigational tools in enzymatic studies. nih.gov This approach allows for the screening and characterization of new enzyme inhibitors based on the indole chemical structure.

Role of 1 3 Aminopropyl 1h Indol 5 Ol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds with Biological Relevance

The indole (B1671886) nucleus is a prominent feature in a vast array of natural products and pharmacologically active compounds. The presence of both an amine and a hydroxyl group on the 1-(3-aminopropyl)-1H-indol-5-ol scaffold provides multiple points for chemical modification, making it an ideal starting material for the synthesis of more complex heterocyclic systems.

Researchers have successfully utilized derivatives of this compound to construct novel heterocyclic frameworks. For instance, the related compound, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, showcases the integration of the aminopropyl indole moiety into a more elaborate pyrrole-dione structure. thebiogrid.org The synthesis of such complex heterocycles is of great interest due to their potential to interact with various biological targets. The strategic use of such indole derivatives in multi-component reactions allows for the efficient assembly of diverse molecular architectures. frontiersin.org

The versatility of the indole scaffold is further highlighted by the synthesis of various heterocyclic systems like pyrazoles, pyrimidines, and triazoles attached to the indole core. researchgate.net These synthetic strategies often involve the cyclization of intermediates derived from functionalized indoles, demonstrating the pivotal role of compounds like this compound as starting points for generating libraries of biologically relevant molecules. nih.govmdpi.com

Application as a Core Building Block for Pharmaceutical Scaffolds

The indole ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of approved drugs and biologically active compounds. mdpi.commdpi.com this compound, with its inherent structural features, serves as an excellent foundation for the development of new pharmaceutical agents.

The aminopropyl side chain can be readily modified to introduce various functional groups, allowing for the fine-tuning of a molecule's pharmacological properties. This adaptability is crucial for optimizing interactions with specific biological targets. For example, the core structure of this compound is related to serotonin (B10506) (5-hydroxytryptamine), a key neurotransmitter. iarc.frnih.gov This similarity has inspired the design and synthesis of numerous analogs with potential applications in neuroscience and other therapeutic areas.

The development of compounds like 1-(3-(2-aminoethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide illustrates how the core indole structure can be elaborated upon to create novel pharmaceutical scaffolds. sigmaaldrich.com These modifications aim to enhance potency, selectivity, and pharmacokinetic profiles.

Table 1: Examples of Pharmaceutical Scaffolds Derived from Indole Derivatives

| Compound Class | Therapeutic Target/Application | Reference |

| Indolylglyoxylamides | Anticancer (tubulin polymerization inhibitors) | mdpi.com |

| Imidazolyl-indoles | Antimicrobial (MRSA) | nih.gov |

| Indole-based monoamine reuptake inhibitors | Antidepressants | ebi.ac.uk |

| Indole-based antiemetics | 5-HT3 receptor antagonists | mdpi.com |

This table is for illustrative purposes and not an exhaustive list.

Integration into Rational Drug Design Strategies

Rational drug design relies on a deep understanding of the interactions between a drug molecule and its biological target. The well-defined structure of this compound, with its distinct hydrogen bond donors and acceptors, makes it an attractive candidate for structure-based drug design approaches.

Computational modeling and molecular docking studies can be employed to predict how derivatives of this compound might bind to the active site of a target protein. This allows medicinal chemists to design and synthesize new compounds with improved affinity and selectivity. For instance, the design of novel inhibitors often involves modifying the core indole scaffold to optimize interactions with key amino acid residues within a binding pocket. researchgate.net

The ability to systematically modify the aminopropyl chain and the indole ring of this compound provides a powerful tool for exploring the structure-activity relationships (SAR) of a given class of compounds. By observing how specific structural changes affect biological activity, researchers can develop more potent and effective drug candidates.

Utilization in the Synthesis of Probes for Biological Research

Fluorescent probes and other molecular tools are indispensable for studying complex biological processes. The indole scaffold, known for its intrinsic fluorescent properties, can be incorporated into the design of such probes.

By attaching fluorophores or other reporter groups to the this compound framework, researchers can create molecules that can be used to visualize and track biological events in real-time. The aminopropyl side chain provides a convenient attachment point for such modifications without significantly altering the core structure's ability to interact with its target.

The synthesis of labeled ligands based on the this compound scaffold could enable the study of receptor binding, enzyme activity, and other cellular functions. While direct examples for this specific compound are not prevalent in the provided search results, the general principle of using functionalized indoles for probe development is well-established in the scientific literature.

Future Directions and Emerging Research Avenues for 1 3 Aminopropyl 1h Indol 5 Ol

Development of Advanced Spectroscopic and Analytical Techniques for Structural Characterization in Complex Biological Systems

The precise characterization of 1-(3-Aminopropyl)-1H-indol-5-ol and its metabolites within complex biological systems is fundamental to understanding its mechanism of action. Future research will necessitate the development and application of more sophisticated spectroscopic and analytical techniques. While standard methods like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide foundational structural information, their application to in-vivo and in-situ analysis is limited. nih.govresearchgate.net

Advanced techniques such as two-dimensional NMR and mass spectrometry-based approaches, including liquid chromatography-mass spectrometry (LC-MS), will be crucial for elucidating the three-dimensional structure and interactions of the compound with its biological targets. Furthermore, the use of hyphenated techniques, which combine the separation power of chromatography with the specificity of spectroscopic detection, will be essential for identifying and quantifying the compound and its metabolites in complex matrices like blood plasma and tissue homogenates. The development of novel probes and labeling strategies will also enhance the ability to track the molecule's journey and fate within a living organism.

| Technique | Application in this compound Research |

| Advanced Mass Spectrometry (e.g., LC-MS/MS) | Precise determination of molecular weight and identification of metabolites in biological fluids. |

| Two-Dimensional NMR (e.g., COSY, HSQC) | Detailed structural elucidation and conformational analysis of the compound and its derivatives. |

| X-ray Crystallography | Determination of the three-dimensional atomic structure of the compound when co-crystallized with its target protein. |

| Cryo-Electron Microscopy (Cryo-EM) | Visualization of the compound's interaction with large macromolecular complexes at near-atomic resolution. |

| Vibrational Spectroscopy (Advanced IR and Raman) | Probing the secondary structure and conformational changes of target proteins upon binding of the indole (B1671886) compound. nih.gov |

Integration of Omics Data with Compound-Specific Mechanistic Studies

The era of "omics" has revolutionized our understanding of biological systems. To fully grasp the impact of this compound, future research must integrate data from genomics, transcriptomics, proteomics, and metabolomics with traditional mechanistic studies. nih.govrsc.org This multi-omics approach can provide a holistic view of the cellular response to the compound, moving beyond a single target to a network-level understanding. nih.gov

By combining these datasets, researchers can identify the genes and proteins whose expression levels are altered by the compound, the metabolic pathways that are perturbed, and the signaling cascades that are activated or inhibited. This integrated approach will be instrumental in pinpointing the primary targets of this compound and uncovering potential off-target effects. skemman.is Software packages and platforms designed for multi-omics data integration will be critical tools in this endeavor. plos.org

| Omics Data Type | Potential Insights for this compound |

| Genomics | Identification of genetic variations that may influence an individual's response to the compound. |

| Transcriptomics | Understanding how the compound alters gene expression patterns in target cells. nih.gov |

| Proteomics | Identifying the specific proteins that directly interact with the compound or are part of the downstream signaling pathways. nih.gov |

| Metabolomics | Characterizing the changes in the cellular metabolic profile induced by the compound. skemman.is |

Exploration of Novel Therapeutic Areas Based on Indole Scaffold Activity

The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse biological activities. mdpi.comnih.gov While initial research may have focused on a specific therapeutic area for this compound, its structural features suggest potential applications in other diseases.

Future investigations should systematically explore the therapeutic potential of this compound and its derivatives across a range of conditions. For instance, the indole nucleus is a common feature in compounds targeting cancer, neurological disorders, and infectious diseases. mdpi.comnih.gov High-throughput screening of this compound and a library of its analogs against various disease models could unveil unexpected and valuable therapeutic opportunities. nih.govnih.gov The anti-proliferative and apoptosis-inducing activities observed in other indole derivatives suggest that oncology could be a particularly fruitful area of exploration. mdpi.com

Application of Artificial Intelligence and Machine Learning in Predicting Bioactivity and Designing Derivatives

Artificial intelligence (AI) and machine learning (ML) are poised to dramatically accelerate the drug discovery and development process. mdpi.commdpi.comnih.gov These computational tools can be applied to this compound research in several key ways.

Firstly, quantitative structure-activity relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel derivatives based on their chemical structures. This allows for the virtual screening of large compound libraries, prioritizing the synthesis and testing of the most promising candidates. Secondly, generative AI models can be employed for de novo drug design, creating entirely new molecular structures with optimized properties for a specific biological target. mdpi.com AI can also be used to predict pharmacokinetic and toxicological properties, further refining the selection of lead compounds. mdpi.cominlibrary.uz

| AI/ML Application | Role in this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of new derivatives based on their chemical features. mdpi.com |

| Virtual Screening | Computationally screen large libraries of compounds to identify potential hits. |

| De Novo Drug Design | Generate novel molecular structures with desired therapeutic properties. mdpi.com |

| ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity of potential drug candidates. mdpi.com |

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Computational Science

The future of research on this compound lies in a truly integrated, cross-disciplinary approach. The complex challenges of modern drug discovery require a seamless collaboration between chemists, biologists, and computational scientists.

Synthetic chemists will be tasked with creating novel derivatives with improved potency and selectivity. Biologists will employ advanced cellular and animal models to elucidate the compound's mechanism of action and therapeutic efficacy. Computational scientists will leverage AI and bioinformatics tools to analyze large datasets, predict biological activities, and guide the design of new experiments. This synergistic approach will foster a deeper understanding of this compound and accelerate its potential translation from a laboratory curiosity to a clinically valuable agent.

Q & A

Q. What are the established synthetic routes for 1-(3-Aminopropyl)-1H-indol-5-ol, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or reductive amination. For example, in a CuAAC approach, 3-(2-azidoethyl)-1H-indol-5-ol is reacted with propargylamine derivatives in a PEG-400:DMF solvent system under nitrogen at room temperature for 12 hours. The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via flash chromatography (70:30 EtOAc:hexanes). Yield optimization (30–35%) requires precise control of stoichiometry, catalyst loading (CuI), and solvent ratios .

Q. How is this compound characterized structurally and analytically?

- Methodological Answer : Characterization involves:

- 1H/13C NMR : Peaks at δ 8.53–8.62 (indole protons), 3.20–3.76 ppm (alkyl chain protons), and 55.8 ppm (methoxy carbons, if applicable) .

- Mass Spectrometry : FAB-HRMS confirms molecular ions (e.g., m/z 335.15 [M+H]+) .

- HPLC : Purity validation (≥98%) using reverse-phase C18 columns and UV detection .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation of the indole ring and degradation of the aminopropyl side chain. Long-term stability (>6 months) requires desiccation and avoidance of light .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the indole ring) impact the compound’s bioactivity in serotonin receptor binding assays?

- Methodological Answer : Replace the 5-hydroxy group with methoxy or halogen substituents to assess binding affinity (e.g., via radioligand displacement assays using 5-HT₁A/2A receptors). For example, 3-(2-(dimethylamino)ethyl)-1H-indol-5-ol (a serotonin analog) shows altered receptor selectivity due to steric and electronic effects. Competitive binding data (IC₅₀ values) should be normalized to reference ligands like serotonin .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell-based vs. cell-free systems). Mitigation strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (1 nM–100 µM).

- Orthogonal Assays : Pair receptor binding with functional assays (e.g., cAMP accumulation for 5-HT₆ receptors).

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in cell-based systems .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

- Methodological Answer : Apply molecular dynamics (MD) simulations to calculate logP (optimal range: 2–5) and polar surface area (<90 Ų). For example, adding a methyl group to the aminopropyl chain reduces PSA by 15%, improving BBB penetration in silico. Validate predictions using in vitro BBB models (e.g., MDCK-MDR1 monolayers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.